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molecular formula C11H18N2 B8715558 3-(aminomethyl)-N,N-diethylaniline

3-(aminomethyl)-N,N-diethylaniline

Cat. No. B8715558
M. Wt: 178.27 g/mol
InChI Key: UARWVLNAEWKPRJ-UHFFFAOYSA-N
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Patent
US08299267B2

Procedure details

MeOH.HCl (1.25 M, 11 ml, 13.9 mmol, 10 eq) was added to a flask charged with tert-butyl 3-(diethylamino)benzylcarbamate (0.3875 g, 1.4 mmol, 1 eq) at 0° C. under Ar. After stirring for 1.5 h at 0° C. the ice-bath was removed. After stirring at room temperature for 6 h, the solvent was removed in vacuo. The residue was stirred with saturated aqueous NaHCO3 for 30 min and extracted with CH2Cl2 (×2). The combined organics were dried over Na2SO4. The inorganics were filtered off, and the solvent was removed in vacuo to yield 0.191 g (1.07 mmol, 77% yield) of the product.
Quantity
11 mL
Type
reactant
Reaction Step One
Name
tert-butyl 3-(diethylamino)benzylcarbamate
Quantity
0.3875 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
CO.Cl.[CH2:4]([N:6]([CH2:22][CH3:23])[C:7]1[CH:8]=[C:9]([CH:19]=[CH:20][CH:21]=1)[CH2:10][NH:11]C(=O)OC(C)(C)C)[CH3:5]>>[NH2:11][CH2:10][C:9]1[CH:8]=[C:7]([CH:21]=[CH:20][CH:19]=1)[N:6]([CH2:4][CH3:5])[CH2:22][CH3:23] |f:0.1|

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
CO.Cl
Step Two
Name
tert-butyl 3-(diethylamino)benzylcarbamate
Quantity
0.3875 g
Type
reactant
Smiles
C(C)N(C=1C=C(CNC(OC(C)(C)C)=O)C=CC1)CC
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
STIRRING
Type
STIRRING
Details
The residue was stirred with saturated aqueous NaHCO3 for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The inorganics were filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NCC=1C=C(N(CC)CC)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.07 mmol
AMOUNT: MASS 0.191 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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